molecular formula C25H31ClN2O6 B12058148 1-(3-Carboxypropyl)-9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium perchlorate

1-(3-Carboxypropyl)-9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium perchlorate

Cat. No.: B12058148
M. Wt: 491.0 g/mol
InChI Key: SLQQGEVQWLDVDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Atto 610 can be synthesized through the reaction of carbopyronin derivatives with various functional groups. For instance, the maleimide derivative of Atto 610 is prepared by reacting the carbopyronin core with maleimide . The reaction typically involves dissolving the carbopyronin derivative in anhydrous dimethyl sulfoxide (DMSO) and adding the maleimide reagent under controlled conditions .

Industrial Production Methods

Industrial production of Atto 610 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the preparation of stock solutions, careful control of reaction pH, and purification steps to remove impurities .

Scientific Research Applications

Atto 610 is widely used in scientific research due to its excellent photophysical properties. Some of its applications include:

Properties

Molecular Formula

C25H31ClN2O6

Molecular Weight

491.0 g/mol

IUPAC Name

4-[9-(dimethylamino)-11,11-dimethyl-3,4-dihydro-2H-naphtho[2,3-g]quinolin-1-ium-1-yl]butanoic acid;perchlorate

InChI

InChI=1S/C25H30N2O2.ClHO4/c1-25(2)21-15-20(26(3)4)10-9-17(21)13-19-14-18-7-5-11-27(12-6-8-24(28)29)23(18)16-22(19)25;2-1(3,4)5/h9-10,13-16H,5-8,11-12H2,1-4H3;(H,2,3,4,5)

InChI Key

SLQQGEVQWLDVDF-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC3=[N+](CCCC3=CC2=CC4=C1C=C(C=C4)N(C)C)CCCC(=O)O)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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